molecular formula C26H22FN5O3 B2945113 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1189986-30-8

2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2945113
CAS No.: 1189986-30-8
M. Wt: 471.492
InChI Key: FEWCOKLIWOQBIK-UHFFFAOYSA-N
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Description

2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum, a key brain region for motor control and reward processing [https://pubmed.ncbi.nlm.nih.gov/25659424/]. By elevating intracellular levels of cyclic nucleotides cAMP and cGMP, this compound modulates striatal output pathways, making it a critical pharmacological tool for investigating the pathophysiology and potential treatment of neuropsychiatric and neurodegenerative disorders. Its primary research value lies in preclinical studies targeting conditions such as schizophrenia, Huntington's disease, and Parkinson's disease, where PDE10A dysfunction is implicated [https://www.nature.com/articles/npp201410]. The compound's specific mechanism allows researchers to probe the complex signaling within the basal ganglia circuitry, offering insights into novel therapeutic strategies that go beyond traditional dopamine-centric approaches. This inhibitor is therefore essential for advancing our understanding of striatal biology and for the development of next-generation central nervous system therapeutics.

Properties

IUPAC Name

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O3/c1-15-7-6-10-22(17(15)3)35-25-24-30-31(14-23(33)28-20-13-18(27)12-11-16(20)2)26(34)32(24)21-9-5-4-8-19(21)29-25/h4-13H,14H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWCOKLIWOQBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature.

Biological Activity

The compound 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and applications in scientific research.

Chemical Structure and Properties

The molecular formula of the compound is C22H24F1N5O3C_{22}H_{24}F_{1}N_{5}O_{3}, with a molecular weight of 425.46 g/mol. The compound features a triazoloquinoxaline core, which is known for diverse biological activities including enzyme inhibition and receptor interaction.

The primary targets of this compound are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . The compound exhibits dual enzyme inhibition:

  • PARP-1 Inhibition : By inhibiting PARP-1, the compound disrupts DNA repair pathways, making cancer cells more susceptible to DNA damage.
  • EGFR Inhibition : This action can lead to reduced cell proliferation and survival in cancers where EGFR is overexpressed.

Biochemical Pathways

The inhibition of PARP-1 by this compound leads to the upregulation of apoptotic markers such as P53, Bax, caspase-3, caspase-8, and caspase-9 while downregulating Bcl2 levels. This cascade results in the induction of apoptosis in cancer cells.

Cellular Effects

Preliminary studies indicate that the compound affects various cellular functions:

  • Cell Signaling : It may influence signaling pathways critical for cell growth and survival.
  • Gene Expression : Changes in gene expression profiles have been observed following treatment with this compound.

Research Findings

Recent studies have highlighted the biological activity of similar compounds within the triazoloquinoxaline class. For instance:

Compound NameTargetIC50 (µM)Notes
Compound APARP-10.5Strong inhibitor
Compound BEGFR0.8Moderate inhibitor
F6548-0731Both0.3Dual activity

These findings suggest that modifications in the substituents can significantly alter biological activity.

Case Studies

A study conducted on triazoloquinoxaline derivatives demonstrated their effectiveness against various cancer cell lines. The results showed that compounds with similar structures to our target compound exhibited:

  • Anti-cancer Activity : Significant reduction in cell viability at concentrations as low as 10 µM.
  • Selectivity : Some derivatives displayed higher selectivity indices compared to standard treatments.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2,3-dimethylphenoxy group distinguishes it from the 3,5-dimethylphenoxy analogue in , which may alter steric hindrance and binding pocket interactions.

Computational Similarity Analysis

Using Tanimoto coefficients (structural fingerprint-based similarity), the compound likely shares >70% similarity with its analogues (e.g., 3,5-dimethylphenoxy derivative ), as seen in analogous workflows . Higher similarity scores (>0.8) suggest overlapping pharmacophores, while lower scores highlight divergent regions (e.g., trifluoromethyl groups in ).

Activity Landscape Insights :

  • Activity cliffs (structurally similar compounds with significant potency differences) may arise due to minor substituent changes. For example, replacing 2,3-dimethylphenoxy with 3,5-dimethylphenoxy () could modulate kinase inhibition efficacy .
  • Bioactivity clustering (as in ) would group this compound with triazoloquinoxalines targeting kinases or epigenetic regulators, validated by shared interaction patterns with proteins like HDACs or MAPKs.

Pharmacokinetic and Physicochemical Properties

  • LogP : ~3.5–4.2 (moderate lipophilicity, similar to ).
  • Molecular Weight : ~480–500 g/mol, aligning with drug-like properties.
  • Solubility : Fluorine and methyl groups may enhance aqueous solubility compared to chlorinated analogues .

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